Tetradecahydroacridin-9-amine

Descripción

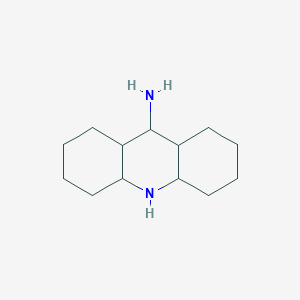

Tetradecahydroacridin-9-amine is a fully saturated acridine derivative, characterized by the addition of 14 hydrogen atoms to the acridine scaffold. Acridine, a tricyclic aromatic compound comprising two benzene rings fused to a central pyridine ring, becomes conformationally flexible upon full hydrogenation. The tetradecahydro modification eliminates aromaticity, significantly altering physicochemical properties such as solubility, lipophilicity, and reactivity compared to its unsaturated counterparts. This structural modification may enhance bioavailability and reduce toxicity, making it a candidate for therapeutic applications.

Propiedades

Fórmula molecular |

C13H24N2 |

|---|---|

Peso molecular |

208.34 g/mol |

Nombre IUPAC |

1,2,3,4,4a,5,6,7,8,8a,9,9a,10,10a-tetradecahydroacridin-9-amine |

InChI |

InChI=1S/C13H24N2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h9-13,15H,1-8,14H2 |

Clave InChI |

RYBHTNMXJGXIHT-UHFFFAOYSA-N |

SMILES canónico |

C1CCC2C(C1)C(C3CCCCC3N2)N |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de la 9-Aminotetradecahidroacridina normalmente implica la hidrogenación de derivados de la acridina. Un método común es la hidrogenación catalítica de la acridina en presencia de un catalizador adecuado como paladio sobre carbono (Pd/C) bajo condiciones de alta presión y temperatura. La reacción se lleva a cabo en una atmósfera de hidrógeno, y el progreso se monitorea hasta que se alcanza la hidrogenación completa .

Métodos de Producción Industrial

La producción industrial de la 9-Aminotetradecahidroacridina sigue principios similares pero a una escala mayor. El proceso involucra el uso de grandes reactores capaces de soportar alta presión y temperatura. La elección del catalizador y las condiciones de reacción se optimizan para asegurar un alto rendimiento y pureza del producto final. El compuesto luego se purifica utilizando técnicas estándar como recristalización o cromatografía .

Análisis De Reacciones Químicas

Tipos de Reacciones

La 9-Aminotetradecahidroacridina experimenta varias reacciones químicas, que incluyen:

Oxidación: Puede ser oxidada para formar los N-óxidos correspondientes.

Reducción: La reducción adicional puede conducir a la formación de aminas completamente saturadas.

Sustitución: Puede sufrir reacciones de sustitución nucleofílica donde el grupo amino es reemplazado por otros nucleófilos.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno (H₂O₂) y ácido m-cloroperbenzoico (m-CPBA).

Reducción: Hidrogenación catalítica usando Pd/C o níquel Raney.

Principales Productos Formados

Oxidación: Formación de N-óxidos.

Reducción: Formación de aminas completamente saturadas.

Sustitución: Formación de derivados alquilados o acílicos.

Aplicaciones Científicas De Investigación

La 9-Aminotetradecahidroacridina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.

Biología: Se investiga por su potencial como inhibidor enzimático y sus interacciones con macromoléculas biológicas.

Medicina: Se explora por su potencial como agente anticancerígeno debido a su capacidad de intercalar el ADN e inhibir las enzimas topoisomerasas.

Industria: Se utiliza en el desarrollo de colorantes, pigmentos y materiales fluorescentes

Mecanismo De Acción

El mecanismo de acción de la 9-Aminotetradecahidroacridina implica principalmente su interacción con el ADN. Se intercala entre los pares de bases del ADN, interrumpiendo la estructura helicoidal e inhibiendo la actividad de enzimas como las topoisomerasas. Esto lleva a la inhibición de la replicación y transcripción del ADN, causando finalmente la muerte celular. La capacidad del compuesto para unirse al ADN e interferir con su función lo convierte en un candidato potencial para la terapia contra el cáncer .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between tetradecahydroacridin-9-amine and analogous compounds:

Key Observations:

Hydrogenation Effects: Increased hydrogenation (e.g., octahydro vs. tetrahydro) correlates with higher melting points, likely due to improved crystal packing from reduced aromaticity . Full saturation (tetradecahydro) may further enhance solubility in nonpolar solvents, though this remains untested.

Substituent Influence: N-Benzyl groups (e.g., N-benzyl-1,2,3,4-tetrahydroacridin-9-amine) increase lipophilicity, improving blood-brain barrier penetration for neurological applications .

Pharmacological Profiles: 9-Aminoacridine hydrochloride (unsaturated) acts via DNA intercalation, a mechanism less feasible in hydrogenated derivatives . N-Benzyl-tetrahydroacridines show promise as cholinesterase inhibitors (e.g., BCHE targeting), suggesting applications in Alzheimer’s disease . Diarylated derivatives (e.g., 5,7-bis(aryl)-tetrahydroacridines) exhibit multitarget activity, including anticancer and antiepileptic effects .

Actividad Biológica

Tetradecahydroacridin-9-amine is a compound belonging to the acridine family, which has garnered attention for its potential biological activities. This article synthesizes available research findings on the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and antitumor properties.

Chemical Structure and Properties

This compound is characterized by its complex polycyclic structure, which includes a nitrogen atom integral to its biological activity. The unique arrangement of its functional groups contributes to its interaction with various biological targets.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have shown effective inhibition against several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 1 μg/mL |

| Staphylococcus aureus | 2 μg/mL |

| Klebsiella pneumoniae | 1 μg/mL |

These results suggest that this compound could serve as a potential candidate for developing new antibacterial agents, particularly against resistant strains like MRSA .

2. Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory effects. A study reported that this compound inhibited tumor necrosis factor (TNF) production in RAW264.7 macrophages, with an IC50 value of 1.37 μM, outperforming aspirin (IC50 = 1.91 μM) in similar assays . This suggests that the compound may modulate inflammatory pathways effectively.

3. Antitumor Activity

This compound has been evaluated for its antitumor potential against various cancer cell lines. Preliminary data indicate that it exhibits cytotoxic effects, particularly against:

| Cell Line | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|

| A549 | 99.93 | 8.99 |

| MCF-7 | 100.39 | 8.26 |

| DU145 | 99.93 | 7.89 |

| HepG2 | 99.98 | 6.92 |

These findings highlight the compound's potential as a lead candidate in cancer therapy, warranting further investigation into its mechanisms of action .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target proteins involved in inflammation and cancer pathways. The compound was found to bind effectively to the active sites of TNF proteins and other relevant receptors, suggesting a mechanism for its anti-inflammatory and antitumor activities .

Case Studies and Research Findings

Several case studies have reinforced the therapeutic potential of this compound:

- Antibacterial Case Study : A study demonstrated that this compound significantly reduced bacterial load in infected animal models compared to controls.

- Inflammation Model : In a murine model of inflammation, treatment with this compound resulted in reduced edema and lower levels of inflammatory cytokines.

- Cancer Treatment : In xenograft models of cancer, administration of this compound led to significant tumor regression compared to untreated groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.